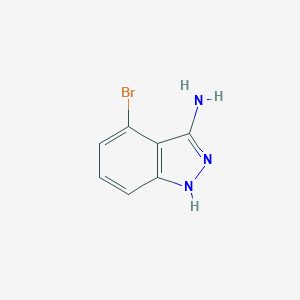

4-bromo-1H-indazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

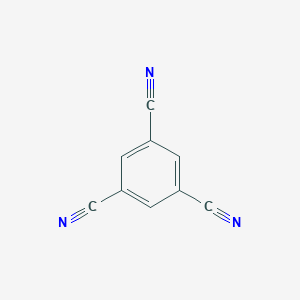

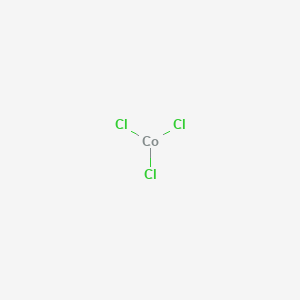

The synthesis of indazole derivatives, including 4-bromo-1H-indazol-3-amine, often involves copper-catalyzed one-pot, three-component reactions. For example, 2H-Indazoles can be synthesized through reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide, with a copper catalyst playing a crucial role in the formation of C-N and N-N bonds, indicating a broad substrate scope and high tolerance for various functional groups (Kumar et al., 2011).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including 4-bromo-1H-indazol-3-amine, is often elucidated using techniques like X-ray crystallography, which reveals the crystalline structure and intermolecular interactions critical for understanding the compound's chemical behavior and reactivity. For instance, the synthesis and characterization of related compounds have been detailed, highlighting the importance of structural analysis in determining the properties of these compounds (Nadaf et al., 2019).

Chemical Reactions and Properties

Indazoles, including 4-bromo-1H-indazol-3-amine, participate in various chemical reactions, such as Buchwald reactions, which generate novel derivatives through the reaction with a range of amines. This illustrates the compound's versatility and utility in synthesizing a wide array of chemical entities (Slade et al., 2009).

Physical Properties Analysis

The physical properties of 4-bromo-1H-indazol-3-amine, such as solubility, melting point, and crystal structure, are pivotal for its application in various chemical syntheses. These properties are often determined through experimental studies and supported by theoretical calculations, providing insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of 4-bromo-1H-indazol-3-amine, including its reactivity towards different chemical reagents, stability under various conditions, and its role as a precursor in the synthesis of complex molecules, are of significant interest. Studies focusing on its reactions, such as the palladium-catalyzed Suzuki–Miyaura cross-coupling, highlight its utility in organic synthesis (Wang et al., 2015).

Aplicaciones Científicas De Investigación

Antitumor Activity

- Scientific Field : Medicinal Chemistry, Oncology .

- Application Summary : Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have been evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

- Methods of Application : The compounds were synthesized and then evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Results : Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM. This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM). It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

HIV Treatment

- Scientific Field : Medicinal Chemistry, Virology .

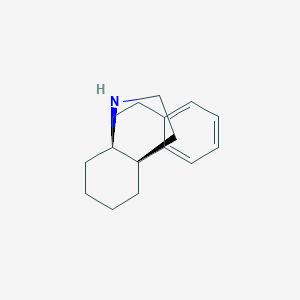

- Application Summary : “7-Bromo-4-chloro-1H-indazol-3-amine”, a derivative of “4-bromo-1H-indazol-3-amine”, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

- Methods of Application : The compound is synthesized from inexpensive 2,6-dichlorobenzonitrile .

- Results : The synthesis of “7-Bromo-4-chloro-1H-indazol-3-amine” is a crucial step in the production of Lenacapavir, a drug used for the treatment of HIV-1 infections .

Safety And Hazards

Direcciones Futuras

Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential applications in drug development.

Propiedades

IUPAC Name |

4-bromo-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXXOIXGQFPLIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475006 |

Source

|

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1H-indazol-3-amine | |

CAS RN |

914311-50-5 |

Source

|

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)

![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)

![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)